molecular formula C7H4N2O3S B184917 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 51991-94-7

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No. B184917
Key on ui cas rn: 51991-94-7
M. Wt: 196.19 g/mol
InChI Key: FDGPDTWORUVKQX-UHFFFAOYSA-N
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Patent
US04081545

Procedure details

A mixture of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (11.2g., 50mM) and 2N hydrochloric acid (75ml) was heated under reflux for 5 hours. The reaction mixture was cooled and filtered to give the required product in 79.7% weight yield (7.81g). νmax (KBr disc) 1720 (acid C=O)cm-1 ; λmax (NaHCO3 solution) 232nm (εm 2650), 263nm (εm 2030), 328nm (εm 6000) and 339nm (εm 5400); (Found: C, 43,65; H, 2.26; N, 14.16; S, 16.62%. C7H4N2O3S requires C, 43.87; H, 2.06; N, 14.28; S, 16.32%.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]2[CH:8]=[CH:9][S:10][C:6]2=[N:5][CH:4]=[C:3]1[C:11]([O:13]CC)=[O:12].Cl>>[O:1]=[C:2]1[N:7]2[CH:8]=[CH:9][S:10][C:6]2=[N:5][CH:4]=[C:3]1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
O=C1C(=CN=C2N1C=CS2)C(=O)OCC
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CN=C2N1C=CS2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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